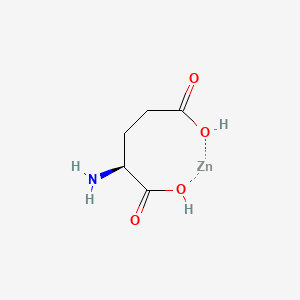
Europium(3+);1,10-phenanthroline;4,4,4-trifluoro-1-thiophen-1-ium-2-id-2-ylbutane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Europium(3+);1,10-phenanthroline;4,4,4-trifluoro-1-thiophen-1-ium-2-id-2-ylbutane-1,3-dione is a complex compound known for its luminescent properties. It is a rare earth luminophor and has been used in various scientific applications, particularly in the field of optoelectronics and materials science . The compound is characterized by its ability to emit strong red light, making it valuable in the development of organic light-emitting diodes (OLEDs) and other photonic devices .
Preparation Methods
The synthesis of Europium(3+);1,10-phenanthroline;4,4,4-trifluoro-1-thiophen-1-ium-2-id-2-ylbutane-1,3-dione typically involves the reaction of europium salts with 1,10-phenanthroline and 4,4,4-trifluoro-1-thiophen-1-ium-2-id-2-ylbutane-1,3-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the resulting product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Europium(3+);1,10-phenanthroline;4,4,4-trifluoro-1-thiophen-1-ium-2-id-2-ylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the europium ion can change its oxidation state.
Substitution Reactions: The ligands in the compound can be substituted with other ligands under appropriate conditions, leading to the formation of new complexes.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands, which can alter its luminescent properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution and coordination reactions. The major products formed from these reactions depend on the specific reagents and conditions used but often include modified europium complexes with altered luminescent properties .
Scientific Research Applications
Europium(3+);1,10-phenanthroline;4,4,4-trifluoro-1-thiophen-1-ium-2-id-2-ylbutane-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a luminescent probe in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in bioimaging and biosensing due to its strong luminescent properties, which allow for the visualization of biological processes at the molecular level.
Medicine: Investigated for potential use in medical diagnostics and imaging, particularly in the development of contrast agents for magnetic resonance imaging (MRI) and other imaging techniques.
Industry: Utilized in the production of OLEDs and other photonic devices, where its luminescent properties enhance the performance and efficiency of these devices
Mechanism of Action
The luminescent properties of Europium(3+);1,10-phenanthroline;4,4,4-trifluoro-1-thiophen-1-ium-2-id-2-ylbutane-1,3-dione are primarily due to the europium ion, which can absorb and emit light at specific wavelengths. The 1,10-phenanthroline and 4,4,4-trifluoro-1-thiophen-1-ium-2-id-2-ylbutane-1,3-dione ligands act as antennae, absorbing energy and transferring it to the europium ion, which then emits light. This process involves several molecular pathways, including energy transfer from the ligands to the europium ion and subsequent emission of light from the excited state of the europium ion .
Comparison with Similar Compounds
Similar compounds to Europium(3+);1,10-phenanthroline;4,4,4-trifluoro-1-thiophen-1-ium-2-id-2-ylbutane-1,3-dione include other europium complexes with different ligands, such as:
- Europium(3+);1,10-phenanthroline;4,4,4-trifluoro-1-phenyl-1,3-butanedione
- Europium(3+);1,10-phenanthroline;2-thenoyltrifluoroacetone
These compounds also exhibit strong luminescent properties but may differ in their emission wavelengths, quantum yields, and stability. The uniqueness of this compound lies in its specific combination of ligands, which provides a distinct set of photophysical properties that can be tailored for specific applications .
Properties
IUPAC Name |
europium(3+);1,10-phenanthroline;4,4,4-trifluoro-1-thiophen-1-ium-2-id-2-ylbutane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.3C8H4F3O2S.Eu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h1-8H;3*1-4H;/q;3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDWCQJGPGMXBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]([S+]=C1)C(=O)[CH-]C(=O)C(F)(F)F.C1=C[C-]([S+]=C1)C(=O)[CH-]C(=O)C(F)(F)F.C1=C[C-]([S+]=C1)C(=O)[CH-]C(=O)C(F)(F)F.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H20EuF9N2O6S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
995.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


